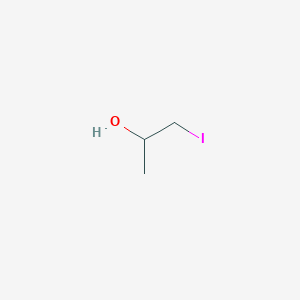

1-Iodopropan-2-ol

Description

Significance of Functionalized Iodohydrins as Synthetic Intermediates

Functionalized iodohydrins are highly valuable intermediates in organic synthesis, primarily due to their role as precursors to epoxides. scielo.brtandfonline.comrsc.org The conversion of iodohydrins to epoxides is readily achieved by treatment with a base. tandfonline.comrsc.org This method is a crucial alternative to the direct epoxidation of alkenes, especially for acid-sensitive alkenes or when the resulting epoxides themselves are acid-sensitive. tandfonline.com

The synthesis of iodohydrins can be accomplished through several methods. One common approach involves the reaction of alkenes with iodine in the presence of water. scielo.br Environmentally friendly methods have been developed using clay minerals as catalysts for this transformation. scielo.br Another established route is the ring-opening of epoxides. For instance, the reaction of epoxides with iodine, promoted by thiophenol, yields β-iodo alcohols in very good yields. organic-chemistry.org The reduction of 2-iodoxybenzoic acid (IBX) in the presence of molecular iodine can also generate hypoiodous acid (IOH), which reacts with alkenes to form iodohydrins with anti-stereochemistry. organic-chemistry.org

The reactivity of the carbon-iodine bond further enhances the synthetic utility of iodohydrins. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide variety of functional groups, making iodohydrins versatile building blocks for more complex molecules. smolecule.com

Scope of Academic Research on 1-Iodopropan-2-ol in Advanced Chemical Synthesis

This compound is a specific iodohydrin that has garnered attention in academic research as a bifunctional reagent. biosynth.com Its structure, featuring a primary iodide and a secondary alcohol, allows for selective reactions at either functional group.

One of the primary applications of this compound is in ring-opening reactions of epoxides, where it can react with alkoxides and carbonates to generate new epoxide structures. biosynth.com It serves as a key building block in the synthesis of more complex and bioactive molecules. smolecule.com For example, it has been utilized as a precursor in the development of potential pharmaceutical agents and functional materials. smolecule.com Research has explored its use in synthesizing compounds with potential anticancer activity.

The compound is also a subject of study in reaction methodology. For instance, its synthesis can be achieved through the Finkelstein reaction, where a compound like 1-chloropropan-2-ol is treated with sodium iodide in acetone. The regioselective ring-opening of propylene (B89431) oxide with an iodide source is another route to its formation.

The table below summarizes some of the key identification and property data for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₇IO |

| Molecular Weight | 185.99 g/mol |

| CAS Number | 996-21-4 |

| Canonical SMILES | CC(CI)O |

| InChI Key | PMHHCLXJMNLEIE-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Spectroscopic data is crucial for the characterization of this compound. While specific spectra are extensive, key analytical techniques used for its identification include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. scielo.brnih.gov

| Spectroscopic Data | Description |

| ¹³C NMR | Data available and used for structural confirmation. nih.gov |

| GC-MS | Used to verify the molecular ion peak and assess purity. nih.gov |

| IR Spectra | Confirms the presence of O-H and C-I functional groups. nih.gov |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-iodopropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7IO/c1-3(5)2-4/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHHCLXJMNLEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-21-4 | |

| Record name | 2-Propanol, 1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-iodopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Iodopropan 2 Ol and Analogous Iodohydrins

Direct Halogenation Approaches for Propan-2-ol Derivatives

Direct methods for synthesizing iodoalkanes often involve the conversion of alcohols or the addition of iodine across unsaturated bonds. These approaches are valued for their straightforward nature, though they present challenges in regioselectivity and reaction conditions.

Reactions Involving Phosphorus and Iodine Reagents for Iodoalkane Synthesis

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. One classic method involves the use of phosphorus and iodine. This combination generates phosphorus triiodide (in situ), which then reacts with an alcohol to produce the corresponding iodoalkane. While highly effective for simple primary and secondary alcohols, this method's application to produce 1-iodopropan-2-ol from propan-1,2-diol would be complicated by the presence of two hydroxyl groups, leading to potential selectivity issues.

A more refined and widely used method that employs phosphorus and iodine reagents is the Appel reaction. This reaction uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides under mild conditions. The reaction proceeds through a phosphonium (B103445) iodide intermediate. This method is particularly useful for its mildness and compatibility with various functional groups. A two-step sequence involving mono-protection of a diol followed by an Appel reaction on the remaining alcohol can provide the desired alkyl iodide in good yield. uni-konstanz.de

Regioselective Hydroiodination Strategies in Unsaturated Substrates

The synthesis of iodohydrins can be achieved through the iodohydroxylation of alkenes. researchgate.net For the synthesis of this compound, the logical unsaturated precursor would be allyl alcohol. The direct addition of hydroiodic acid (HI) to allyl alcohol would, according to Markovnikov's rule, place the iodine atom on the more substituted carbon, yielding 2-iodopropan-1-ol, which is an isomer of the desired product.

To achieve the anti-Markovnikov addition required for this compound, alternative strategies are necessary. One such approach involves the use of iodine in the presence of an oxidizing agent. For instance, the reduction of o-iodoxybenzoic acid (IBX) in the presence of molecular iodine can generate hypoiodous acid (HOI), which reacts with olefins to produce iodohydrins with anti stereochemistry. organic-chemistry.org Another method uses iodine and Oxone in acetic acid for a highly efficient regio- and diastereoselective iodoacetoxylation of alkenes, which can then be hydrolyzed to the iodohydrin. organic-chemistry.org Directed hydroformylation reactions on allylic alcohols, while producing aldehydes, demonstrate that using ligands that reversibly bind to the alcohol can control regioselectivity, a principle that could be adapted for hydroiodination. nih.govnih.gov

Indirect Synthetic Pathways via Epoxide Ring Opening

Indirect routes involving the ring-opening of epoxides are among the most common and regioselective methods for preparing halohydrins, including this compound.

Nucleophilic Ring-Opening Reactions of Epichlorohydrin and Related Oxiranes

The reaction of an epoxide with a nucleophile is a cornerstone of organic synthesis. udhtu.edu.ua For this compound, the ideal starting material is propylene (B89431) oxide (an oxirane). In the presence of an iodide nucleophile, the epoxide ring opens. Under basic or neutral conditions, the iodide ion will attack the least sterically hindered carbon atom (C1) in an S_N2 reaction. masterorganicchemistry.comlibretexts.org This regioselective attack yields the desired this compound.

A similar two-step approach can be employed using epichlorohydrin. The first step involves opening the epoxide ring with an alcohol in the presence of a Lewis acid, followed by the substitution of the chlorine atom with iodine, often via a Finkelstein reaction. researchgate.net A specific example involves the synthesis of the analogous 3-iodopropane-1,2-diol (B121770) from glycidol, where lithium iodide is used to open the epoxide ring in the presence of acetic acid and tetrahydrofuran (B95107) (THF), demonstrating a practical application of this methodology. mdpi.com Advanced catalytic systems, such as those using nickel with an iodide co-catalyst, can also facilitate the regioselective opening of epoxides at the less hindered position via an iodohydrin intermediate. nih.gov

| Starting Epoxide | Reagents | Key Features | Typical Product | Reference |

|---|---|---|---|---|

| Propylene Oxide | NaI, Acetone | Direct S_N2 attack at the less hindered carbon. | This compound | masterorganicchemistry.com |

| Glycidol | LiI, Acetic Acid, THF | Ring opening to form an analogous iododiol. | 3-Iodopropane-1,2-diol | mdpi.com |

| Epichlorohydrin | 1. Alcohol, BF₃·OEt₂ 2. NaI, Acetone | Two-step process: ring-opening followed by halogen exchange. | Alkoxy-substituted iodohydrin | researchgate.net |

| Styrene Oxide | Arylazo sulfone (Photoacid Generator), Methanol, Visible Light | Photocatalytic ring opening with high regioselectivity. | Methoxy alcohol adduct | rsc.org |

Stereochemical Considerations in Epoxide-Derived Iodohydrin Formation

The stereochemistry of the product is a critical aspect of epoxide ring-opening reactions. The nucleophilic attack on the epoxide ring proceeds via an S_N2 mechanism. transformationtutoring.comlibretexts.org This mechanism dictates that the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond.

Consequently, the reaction results in an inversion of the stereochemical configuration at the center of attack. This leads to a product where the newly formed alcohol and the iodide substituent are in a trans or anti configuration relative to each other. organic-chemistry.orgtransformationtutoring.com For example, the ring-opening of a cyclic epoxide on a cyclohexane (B81311) ring will result in the formation of a diaxial iodohydrin, as predicted by the Fürst-Plattner rule. cdnsciencepub.com This predictable stereochemical outcome is a significant advantage of using epoxide ring-opening for the synthesis of specific stereoisomers of iodohydrins.

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining this compound in high yield and purity is essential. Optimization of the synthetic protocol involves careful consideration of reaction parameters and purification methods.

Traditional synthesis via the Finkelstein reaction (e.g., converting 1-chloropropan-2-ol to this compound) can be optimized by adjusting the stoichiometric ratio of the halide salt (e.g., a 1:1.2 molar ratio of the starting material to NaI), the choice of solvent (acetone is common), and the reaction time, which typically ranges from 6 to 12 hours under reflux.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and other iodohydrins is traditionally achieved through methods that often involve hazardous reagents and generate significant waste. However, the adoption of green chemistry principles is paving the way for more sustainable and efficient processes. These principles focus on maximizing the incorporation of all materials used in the process into the final product (atom economy), utilizing renewable feedstocks, and employing safer solvents and reagents. wikipedia.orgjocpr.comprimescholars.com

A significant stride in this direction is the development of methods with high atom economy . wikipedia.org One such method involves the in situ generation of acetyl hypoiodite (B1233010) (CH₃CO₂I) from molecular iodine (I₂) and (diacetoxyiodo)benzene (B116549) (DAIB). organic-chemistry.org This approach achieves 100% iodine atom economy by ensuring that both iodine atoms from the starting I₂ molecule are converted into the reactive electrophilic species (I+), which then participate in the formation of the desired iodohydrin. organic-chemistry.org This contrasts with classical methods where one of the iodine atoms might be lost as a non-incorporated byproduct. The reaction of acetyl hypoiodite with alkenes, in the presence of a suitable nucleophile, leads to the formation of 1,2-iodo-cofunctionalized derivatives, including iodohydrins. organic-chemistry.org

The use of renewable feedstocks is another cornerstone of green chemistry being applied to iodohydrin synthesis. mdpi.comnsf.gov Glycerol (B35011), a major byproduct of biodiesel production, has emerged as a valuable and renewable starting material. tandfonline.com Research has demonstrated the eco-friendly synthesis of glycerol iodohydrins from glycerol-1,3-dichlorohydrin under solvent-free conditions. tandfonline.com This process utilizes a Finkelstein reaction, a type of nucleophilic substitution, to replace chlorine atoms with iodine. tandfonline.com The use of alumina-supported potassium iodide (KI) as a reagent in the absence of a solvent has shown high conversion rates and good selectivity, further enhancing the green credentials of this method. tandfonline.comresearchgate.net

The choice of solvents and reagents plays a crucial role in the environmental impact of a synthetic process. acs.org Efforts are being made to replace hazardous solvents with greener alternatives. For instance, the use of water as a solvent in the presence of β-cyclodextrin for the ring-opening of epoxides to form halohydrins has been reported. organic-chemistry.org Additionally, oxidants like Oxone, which is considered environmentally benign, are being used to mediate the oxy-iodination of alkenes. organic-chemistry.org The reduction of 2-iodoxybenzoic acid (IBX) in the presence of molecular iodine in dimethyl sulfoxide (B87167) (DMSO) to generate hypoiodous acid (HOI) in situ provides another pathway to iodohydrins with anti-stereochemistry. organic-chemistry.org Hydrogen peroxide is also considered a green and convenient reagent as its reduction product is water. mdpi.com

Enzymatic synthesis, a rapidly developing field, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While direct enzymatic synthesis of this compound is not widely reported, the use of enzymes like cytochrome P450 for hydroxylation reactions showcases the potential of biocatalysis in creating complex molecules with high precision and under mild conditions, which aligns perfectly with the principles of green chemistry. ucl.ac.uk

Interactive Data Table: Green Synthesis Methodologies for Iodohydrins

| Method | Key Principle | Reagents/Catalysts | Substrate Example | Product | Key Findings & Citations |

| In situ Acetyl Hypoiodite Generation | Atom Economy | I₂, (diacetoxyiodo)benzene (DAIB) | Alkenes (e.g., Cinnamyl alcohol) | Iodohydrins | Achieves 100% iodine atom economy, minimizing waste. organic-chemistry.org |

| Finkelstein Reaction (Solvent-Free) | Renewable Feedstocks, Solventless | Glycerol-1,3-dichlorohydrin, NaI, Alumina-supported KI | Glycerol-1,3-dichlorohydrin | Glycerol iodohydrins | High conversion (77-99%) and good selectivity. tandfonline.comresearchgate.net |

| Epoxide Ring-Opening | Green Solvents | Epoxides, Lithium halides, β-cyclodextrin | Epoxides | Halohydrins | Utilizes water as a solvent. organic-chemistry.org |

| Oxy-iodination | Benign Reagents | Alkenes, Oxone | 1-Aryl/alkyl butadienes | Halohydrins | Employs an environmentally benign oxidant. organic-chemistry.org |

| In situ Hypoiodous Acid Generation | Milder Conditions | Alkenes, IBX, I₂, DMSO | Olefins | Iodohydrins | Produces iodohydrins with anti-stereochemistry. organic-chemistry.org |

| Enzymatic Hydroxylation | Biocatalysis | Pre-formed cyclopropanes, Cytochrome P450 enzymes | 1-Isopropylcyclopropane | 1-(Propan-2-yl)cyclopropan-1-ol | Offers an eco-friendly alternative, though yields can be moderate. |

Mechanistic Elucidation of Reactions Involving 1 Iodopropan 2 Ol

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are fundamental to the reactivity of 1-iodopropan-2-ol, where a nucleophile replaces the iodide leaving group. The specific mechanism, whether SN1 or SN2, is influenced by several factors including the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Kinetic and Stereochemical Investigations of SN2 Reactions with this compound as an Alkyl Iodide

The SN2 (substitution nucleophilic bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics. chemicalnote.commasterorganicchemistry.com For this compound, the primary carbon bearing the iodine atom is the site of nucleophilic attack.

Key characteristics of an SN2 reaction involving this compound include:

Kinetics : The reaction rate is expressed as: Rate = k[this compound][Nucleophile]. chemicalnote.com Doubling the concentration of either the substrate or the nucleophile will double the reaction rate. youtube.com

Mechanism : The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite to the iodine atom. libretexts.orgkhanacademy.org This leads to a pentacoordinated transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing iodide. libretexts.orgchemicalnote.com

Stereochemistry : A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. libretexts.orgmasterorganicchemistry.com If the starting material is chiral, the product will have the opposite configuration. masterorganicchemistry.comlibretexts.org

The accessibility of the primary carbon in this compound makes it a suitable substrate for SN2 reactions, as steric hindrance is minimized compared to secondary or tertiary alkyl halides. pressbooks.publibretexts.org

Analysis of Leaving Group Efficacy (Iodide) in Substitution Processes

The efficiency of a nucleophilic substitution reaction is heavily dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable once it has left, which typically corresponds to being a weak base. rammohancollege.ac.inmasterorganicchemistry.com

In the context of alkyl halides, the efficacy of the halide as a leaving group follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. lumenlearning.comlibretexts.org This trend is attributed to two main factors:

Basicity : Iodide (I⁻) is the conjugate base of a strong acid, hydroiodic acid (HI, pKa ≈ -10), making it a very weak base and thus an excellent leaving group. rammohancollege.ac.inacs.org In contrast, fluoride (B91410) (F⁻) is the conjugate base of a weak acid (HF) and is a poor leaving group. masterorganicchemistry.comlibretexts.org

Bond Strength : The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, requiring less energy to break during the substitution process. lumenlearning.com

The excellent leaving group ability of iodide makes this compound a highly reactive substrate in nucleophilic substitution reactions. libretexts.org This high reactivity is advantageous in synthetic applications, such as the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide to facilitate subsequent substitution. masterorganicchemistry.com

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can also undergo elimination reactions, where a molecule of hydrogen iodide (HI) is removed to form an alkene. These reactions often compete with substitution reactions. chemguide.co.uk

Competitive Pathways Between Substitution and Elimination in Reactions of this compound

The competition between substitution (SN2) and elimination (E2) is primarily influenced by the nature of the nucleophile/base and the reaction conditions. chemguide.co.uk

Nature of the Nucleophile/Base :

Strong, non-bulky bases/good nucleophiles (e.g., OH⁻, CH₃O⁻) can lead to a mixture of SN2 and E2 products. chemguide.co.uk

Strong, sterically hindered bases (e.g., t-butoxide) favor E2 elimination because their bulkiness prevents them from acting as nucleophiles. masterorganicchemistry.com

Weak bases/good nucleophiles (e.g., I⁻, CN⁻, RS⁻) primarily lead to SN2 products. libretexts.orglibretexts.org

Reaction Conditions :

Temperature : Higher temperatures favor elimination over substitution. chemguide.co.uk Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

Solvent : The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., acetone, DMSO) are known to enhance the rate of SN2 reactions. libretexts.org

For a secondary substrate like 2-bromopropane, which is structurally similar to the reactive center of this compound, using a concentrated solution of a strong base like potassium hydroxide (B78521) in ethanol (B145695) at high temperatures will favor elimination. chemguide.co.uk Conversely, using a less concentrated base in an aqueous solution at lower temperatures would favor substitution. chemguide.co.uk

Factors Influencing Regioselectivity in Elimination Products (e.g., Saytzeff vs. Hofmann)

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes important. The two main patterns of regioselectivity are governed by the Saytzeff (Zaitsev) and Hofmann rules.

Saytzeff's Rule : This rule predicts that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. libretexts.orgmasterorganicchemistry.com This is the typical outcome for E1 and E2 reactions using small, strong bases. lumenlearning.com

Hofmann's Rule : This rule predicts that the major product will be the least substituted alkene. libretexts.orgtestbook.com This outcome is favored under specific conditions, particularly when using a bulky base or a substrate with a poor leaving group or a charged leaving group. libretexts.orgmasterorganicchemistry.com

For this compound, elimination would involve the removal of the iodine from C1 and a proton from the adjacent C2. Since there is only one adjacent carbon with protons, only one alkene product is possible: prop-1-en-2-ol, which would tautomerize to propanone. However, if we consider a related secondary haloalkane like 2-bromopropane, elimination can produce propene. In more complex substrates, the choice between removing a proton from different adjacent carbons leads to different alkene products, and the Saytzeff/Hofmann rules become critical for predicting the major product. The use of a bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product), whereas a smaller base like sodium ethoxide would favor the more substituted alkene (Saytzeff product). libretexts.org

Rearrangement Processes and Neighboring Group Participation

The reactivity of this compound is significantly influenced by the presence of the hydroxyl group on the carbon adjacent to the carbon bearing the iodide leaving group. This arrangement facilitates rearrangement processes through neighboring group participation (NGP), a phenomenon where an adjacent functional group acts as an internal nucleophile. wiley-vch.demasterorganicchemistry.com This intramolecular interaction, also known as anchimeric assistance, can lead to enhanced reaction rates and specific stereochemical outcomes that differ from standard substitution pathways. masterorganicchemistry.comedscl.in

The reactions of this compound often fall under the category of semipinacol rearrangements. These rearrangements are characteristic of 2-heterosubstituted alcohols and proceed via a reactive species where an electrophilic carbon center is vicinal to an oxygen-containing carbon. This proximity drives a 1,2-migration of a carbon-carbon or carbon-hydrogen bond to the electrophilic center, culminating in the formation of a stable carbonyl group. wikipedia.org

1,2-Hydroxyl Group Migrations in Iodohydrin Intermediates

In the context of this compound, the hydroxyl group plays a pivotal role as a neighboring group. The lone pair of electrons on the oxygen atom can attack the adjacent carbon atom, displacing the iodide leaving group in an intramolecular SN2 reaction. masterorganicchemistry.com This participation is most effective when it leads to the formation of a low-strain, five- or six-membered ring in the transition state. stackexchange.com For this compound, this process results in a strained, three-membered protonated epoxide intermediate.

The efficiency of neighboring group participation is highly dependent on the distance between the participating group and the reaction center. Solvolysis rate data for ω-haloalcohols demonstrate that the rate is significantly accelerated when the hydroxyl group is positioned to form a five-membered ring intermediate, as this structure has relatively low ring strain. stackexchange.com

| Compound | n (Number of CH₂ units) | Ring Size of Intermediate | Relative Rate (krel) |

|---|---|---|---|

| Cl(CH₂)₂OH | 2 | 3 | 0.1 |

| Cl(CH₂)₃OH | 3 | 4 | 0.002 |

| Cl(CH₂)₄OH | 4 | 5 | 100 |

| Cl(CH₂)₅OH | 5 | 6 | 1.7 |

Computational Modeling of Transition States for Rearrangements

Computational chemistry provides powerful tools for understanding the complex mechanisms of rearrangement reactions involving iodohydrins. Density Functional Theory (DFT) is a commonly employed method to model the potential energy surface of a reaction, allowing for the characterization of ground states, intermediates, and, crucially, transition states. ias.ac.in By calculating the energies of these states, researchers can predict reaction pathways and the relative migratory aptitudes of different groups. masterorganicchemistry.com

For example, in semipinacol rearrangements of iodohydrins, a key question is which group—hydride, alkyl, or aryl—is more likely to migrate. The general order of migratory aptitude is often cited as aryl > alkyl > hydride, but this can be influenced by stereoelectronic factors and the stability of the resulting carbocation. spcmc.ac.inimperial.ac.uk Computational studies can precisely quantify these effects.

A DFT study on the rearrangement of styrene-based vicinal iodohydrins using the B3LYP/6-31G* level of theory investigated the competition between phenyl and hydrogen migration. ias.ac.in The calculations revealed that the transition state energy for phenyl migration was lower than that for hydrogen migration, consistent with experimental observations. This preference is attributed to the ability of the phenyl group to stabilize the positive charge in the transition state through the formation of a bridged phenonium ion intermediate. ias.ac.inlibretexts.org

| Migrating Group | Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Phenyl (C₆H₅) | Transition State for Phenyl Migration | 0.0 | Phenylacetaldehyde |

| Hydrogen (H) | Transition State for Hydrogen Migration | +0.6 |

These computational models demonstrate that the stereochemical configuration of the starting iodohydrin can dramatically influence the migratory preference. ias.ac.in For certain diastereomers, intramolecular interactions such as hydrogen bonding can alter the conformational preferences of the molecule, thereby favoring the migration of a group that would typically be considered less apt to migrate. ias.ac.in Thus, computational modeling is an indispensable tool for elucidating the nuanced mechanistic details of these rearrangements.

Applications of 1 Iodopropan 2 Ol As a Key Synthon in Complex Organic Synthesis

Role as an Alkylating and Substitution Reagent in Organic Transformations

The primary reactivity of 1-iodopropan-2-ol in many organic transformations is centered on the carbon-iodine bond. The iodine atom is highly polarizable and a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This property allows this compound to function effectively as an alkylating agent, introducing the 'propan-2-ol' moiety onto various nucleophiles.

In substitution reactions, the iodide ion is displaced by a wide range of nucleophiles, including amines, alkoxides, and carbanions. This reactivity is fundamental to its role in building more complex molecules. For instance, it can be employed in the synthesis of complex natural products, such as alkaloids, where it serves to introduce a specific side chain onto a core structure. The reaction of the potassium salt of 1H-indole with 1-iodopropane (B42940) has been reported, and while partial dehydrohalogenation was observed with 2-iodopropane, this illustrates the alkylating potential of iodinated propanes in general. researchgate.net The hydroxyl group on this compound can also influence the reactivity and stereochemistry of these transformations.

The table below summarizes typical substitution reactions involving iodoalkanes, illustrating the principle by which this compound reacts.

| Nucleophile | Product Type | General Equation |

| Ammonia (NH₃) | Primary Amine | R-I + 2 NH₃ → R-NH₂ + NH₄I |

| Hydroxide (B78521) (OH⁻) | Alcohol | R-I + OH⁻ → R-OH + I⁻ |

| Alkoxide (R'-O⁻) | Ether | R-I + R'-O⁻ → R-O-R' + I⁻ |

| Cyanide (CN⁻) | Nitrile | R-I + CN⁻ → R-CN + I⁻ |

This table illustrates general nucleophilic substitution reactions applicable to iodoalkanes like this compound.

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The structural features of this compound make it a valuable starting material for the synthesis of molecules with potential therapeutic applications. Its ability to participate in predictable and high-yielding reactions allows for its incorporation into diverse and complex drug candidates.

Research has highlighted the utility of this compound as a precursor in the synthesis of compounds with potential anticancer activity. Derivatives of this compound have been investigated for their capacity to inhibit tumor growth through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com The core structure provided by this compound can be elaborated through subsequent chemical modifications to generate a library of compounds for screening against various cancer cell lines. rsc.orgresearchgate.net For example, new benzosuberene and dihydronaphthalene analogues have been synthesized and tested for their cytotoxicity against human cancer cell lines. google.com

An efficient method for creating 1,1-difluorinated analogues of commercialized beta-blockers involves the use of iodohydrin intermediates. researchgate.net This synthetic strategy allows for the construction of 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols through a one-pot epoxidation and nucleophilic ring-opening sequence starting from the corresponding iodohydrins. researchgate.net Although the specific starting material in the documented research is not this compound itself, the methodology demonstrates how an iodohydrin functional group is critical for accessing these fluorinated drug candidates. The process involves the in-situ formation of an epoxide from the iodohydrin, which is then opened by an amine to yield the final fluorinated beta-blocker derivative. researchgate.net

Synthetic Approach to Fluorinated Beta-Blocker Analogues

| Step | Description | Intermediate/Product |

| 1 | Formation of Iodohydrin | Aryloxy-difluoro-iodohydrin |

| 2 | Epoxidation (in-situ) | Aryloxy-difluoro-epoxide |

| 3 | Nucleophilic Ring-Opening | 1-Aryloxy-1,1-difluoro-3-aminopropan-2-ol |

This table outlines the synthetic pathway where an iodohydrin is a key intermediate for producing fluorinated drug candidates. researchgate.net

This compound and its derivatives are key intermediates in the synthesis of functionally substituted phosphonium (B103445) salts. mdpi.com These salts have been designed as potential vectors to target mitochondria within cancer cells, a strategy aimed at improving the selectivity and efficacy of anticancer therapies. mdpi.com

A versatile two-stage approach starts with epichlorohydrin, which is reacted with an alcohol to form a 3-alkoxy-2-hydroxy-1-chloropropane. mdpi.com This chloro-derivative is then converted to the corresponding iodo-compound, such as 1-ethoxy-3-iodopropan-2-ol, via a Finkelstein reaction using sodium iodide. mdpi.com The resulting iodo-intermediate readily reacts with triphenylphosphine (B44618) to yield the desired 3-alkoxy-2-hydroxypropyltriphenylphosphonium iodide. mdpi.com These synthesized phosphonium salts have demonstrated cytotoxic activity against various human cancer cell lines. mdpi.com

Synthesis of Fluorinated Derivatives of Beta-Blockers and Other Drug Candidates

Utilization in Polymer Chemistry and Materials Science

The application of this compound extends beyond medicinal chemistry into the realm of polymer science, where it can be used to control the synthesis and properties of polymeric materials.

In the field of polymer chemistry, this compound can function as a chain transfer agent in controlled radical polymerization processes. Chain transfer is a reaction that transfers the active radical center from a growing polymer chain to another molecule, the chain transfer agent. wikipedia.org This process effectively terminates one polymer chain and initiates the growth of a new one.

By using a chain transfer agent like this compound, chemists can control the average molecular weight and the polydispersity (the distribution of molecular weights) of the resulting polymer. wikipedia.org This control is crucial for tailoring the physical and mechanical properties of the final material, such as its strength, flexibility, and thermal stability, for specific applications in materials science, including functional coatings and advanced composites. ontosight.aichemistrydocs.com The effectiveness of a chain transfer agent is quantified by its chain transfer constant (C), which is the ratio of the rate of chain transfer to the rate of propagation. utexas.edu

Effect of Chain Transfer Agent (CTA) on Polymer Properties

| CTA Concentration | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Low | High | High |

| Medium | Medium | Lower |

| High | Low | Low |

This conceptual table illustrates the general effect of increasing the concentration of a chain transfer agent on the molecular weight and polydispersity of a polymer synthesized via radical polymerization.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation of 1 Iodopropan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise information about the chemical environment of hydrogen and carbon atoms within the molecule.

Proton (1H) NMR Spectroscopy for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy of 1-iodopropan-2-ol reveals three distinct sets of signals, corresponding to the three unique hydrogen environments in the molecule: the methyl (CH₃) group, the iodomethylene (CH₂I) group, and the methine (CHOH) group. docbrown.info The integration of the signal areas confirms the ratio of protons in these environments as 3:2:1, respectively.

The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons.

The CH₃ protons are expected to appear furthest upfield (lowest ppm value) as they are most shielded.

The CH₂I protons are shifted downfield due to the deshielding effect of the adjacent electronegative iodine atom. A typical chemical shift for a CH₂I group is around 3.2-3.5 ppm.

The CHOH proton is also shifted downfield, influenced by the electronegative oxygen atom. Its chemical shift can be variable and is often observed as a broad signal due to hydrogen bonding.

The hydroxyl (OH) proton signal can be identified by its disappearance upon adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample, as the proton exchanges with deuterium. docbrown.info

Spin-spin coupling, or the interaction between non-equivalent protons on adjacent carbons, causes the signals to split into multiplets. The splitting pattern is described by the 'n+1' rule. docbrown.info

The CH₃ signal is split into a doublet by the single adjacent CHOH proton.

The CH₂I signal is split into a doublet by the single adjacent CHOH proton.

The CHOH signal is split by both the CH₃ (3 protons) and CH₂I (2 protons) groups, potentially resulting in a complex multiplet.

The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.2-1.4 | Doublet (d) | ~6-7 Hz (³J) |

| CH₂I | ~3.2-3.5 | Doublet (d) | ~5-7 Hz (³J) |

| CHOH | ~3.8-4.2 | Multiplet | - |

| OH | Variable | Singlet (s, broad) | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum for this compound shows three distinct signals, one for each carbon atom, confirming the presence of three unique carbon environments. docbrown.infodocbrown.info The chemical shifts are heavily influenced by the electronegativity of the attached atoms (I and O). libretexts.org

C1 (CH₂I): This carbon is directly bonded to the highly electronegative iodine atom. The "heavy atom effect" of iodine, however, causes significant shielding, resulting in a signal at a relatively low chemical shift, predicted to be around 10-15 ppm. For the similar compound 1-iodopropane (B42940), this carbon appears at approximately 9.2 ppm. docbrown.info

C2 (CHOH): This carbon is bonded to the highly electronegative oxygen atom, which strongly deshields the nucleus, shifting its signal significantly downfield. For propan-2-ol, this carbon appears around 64 ppm. docbrown.info A similar value is expected for this compound.

C3 (CH₃): The methyl carbon is the most shielded and appears at the highest field (lowest ppm value), typically in the range of 20-25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₂I) | ~10-15 |

| C2 (CHOH) | ~65-70 |

| C3 (CH₃) | ~22-26 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

2D NMR experiments provide a powerful method for unambiguously assigning the structure of this compound by showing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, the COSY spectrum would show a cross-peak between the CHOH proton signal and the CH₃ proton signals, confirming their adjacent relationship. It would also show a cross-peak between the CHOH proton and the CH₂I protons, establishing the complete proton connectivity along the propane (B168953) backbone. anyflip.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu The HSQC spectrum would show three cross-peaks: one connecting the CH₃ protons to the C3 signal, one connecting the CH₂I protons to the C1 signal, and one connecting the CHOH proton to the C2 signal. This allows for the definitive assignment of each carbon and its attached protons. columbia.edu

A cross-peak between the CH₃ protons (H3) and the C2 carbon.

A cross-peak between the CH₃ protons (H3) and the C1 carbon.

A cross-peak between the CH₂I protons (H1) and the C2 carbon.

A cross-peak between the CH₂I protons (H1) and the C3 carbon.

A cross-peak between the CHOH proton (H2) and both the C1 and C3 carbons. anyflip.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 0.0005 atomic mass units). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental formula. The molecular formula of this compound is C₃H₇IO, and its monoisotopic mass can be calculated with high precision.

Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491, and ¹²⁷I = 126.90447), the exact mass of C₃H₇IO is 185.95929 amu. An HRMS measurement yielding a value extremely close to this would confirm the molecular formula and distinguish it from other potential compounds with the same nominal mass. savemyexams.com

Interpretation of Fragmentation Patterns for Structural Confirmation

In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that helps confirm the structure. For this compound (M.W. 186), several key fragmentation pathways are expected:

Loss of Iodine: The carbon-iodine bond is the weakest bond in the molecule and is likely to break first. This would result in the loss of an iodine radical (I•), generating a prominent peak at m/z 59 (M - 127)⁺, corresponding to the [C₃H₇O]⁺ cation. docbrown.info

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org This can happen in two ways:

Loss of a methyl radical (•CH₃) to form the [CH₂(I)CHOH]⁺ ion, resulting in a peak at m/z 171 (M - 15)⁺.

Loss of the iodomethyl radical (•CH₂I) to form the [CH₃CHOH]⁺ ion. This fragment is particularly stable and would give rise to a strong signal, likely the base peak, at m/z 45. docbrown.info

Loss of Water: Alcohols can undergo dehydration, losing a molecule of water (H₂O). libretexts.org This would lead to a peak at m/z 168 (M - 18)⁺.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 186 | [C₃H₇IO]⁺ | Molecular Ion (M⁺) |

| 171 | [C₂H₄IO]⁺ | M - CH₃ (Alpha-cleavage) |

| 168 | [C₃H₆I]⁺ | M - H₂O (Dehydration) |

| 59 | [C₃H₇O]⁺ | M - I (Loss of Iodine) |

| 45 | [C₂H₅O]⁺ | M - CH₂I (Alpha-cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational analytical technique for identifying the functional groups present within a molecule. scienceready.com.au The principle of IR spectroscopy lies in the absorption of infrared radiation by covalent bonds, which causes them to vibrate at specific frequencies. cognitoedu.orgwisc.edu These vibrational frequencies are characteristic of the bond type and its molecular environment, providing a unique spectral fingerprint. cognitoedu.orgdocbrown.info

In the analysis of this compound, the IR spectrum reveals distinct absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the carbon-iodine (C-I) bond, in addition to the alkyl (C-H) framework.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a strong and broad absorption in the 3600-3300 cm⁻¹ region. cognitoedu.orglibretexts.orglibretexts.org The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. libretexts.org The C-O stretching vibration provides further evidence for the alcohol group, appearing as a strong band in the 1300-1000 cm⁻¹ range. cognitoedu.orglibretexts.org

The presence of the iodine atom is confirmed by the C-I stretching vibration, which is found in the lower frequency, or fingerprint region, of the spectrum, typically between 600 and 500 cm⁻¹. docbrown.info The C-H stretching and bending vibrations from the propane backbone are also visible, with stretches appearing just below 3000 cm⁻¹ and bends at lower wavenumbers. docbrown.info

A summary of the characteristic IR absorption bands for this compound is presented in the table below.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Bond | Functional Group | Characteristic Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | Alcohol | ~3600–3300 | Strong, Broad |

| C-H Stretch | Alkyl | ~2960–2820 | Strong |

| C-O Stretch | Secondary Alcohol | ~1300–1100 | Strong |

| C-I Stretch | Iodoalkane | ~600–500 | Medium to Strong |

This table is based on established wavenumber ranges for the indicated functional groups. cognitoedu.orgdocbrown.infolibretexts.org

Synergistic Application of Multiple Spectroscopic Techniques in Structural Elucidation

While IR spectroscopy is excellent for identifying functional groups, it rarely suffices for the complete and unambiguous structural elucidation of a molecule. wisc.edu To determine the precise connectivity and stereochemistry of this compound, a synergistic approach combining IR with other spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is essential. frontiersin.orgchemrxiv.org This integrated approach allows for a comprehensive analysis, where each technique provides complementary pieces of the structural puzzle. uii.ac.id

Infrared (IR) Spectroscopy: As detailed in the previous section, IR confirms the presence of key functional groups (e.g., -OH, C-I), providing a foundational piece of the structural puzzle. wisc.edu

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₃H₇IO), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of approximately 186. nih.gov Characteristic fragmentation patterns, such as the loss of an iodine atom (m/z 127) or a methyl group, can further support the proposed structure. pearson.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. frontiersin.org

¹H NMR provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). For this compound, one would expect to see distinct signals for the protons on the CH₃ group, the CH(OH) group, and the CH₂I group, with splitting patterns that reveal their adjacency.

¹³C NMR indicates the number of unique carbon environments in the molecule. This compound would show three distinct signals, corresponding to the three carbon atoms in different chemical environments (CH₃, CH(OH), and CH₂I).

The combined data from these techniques allows for a definitive structural assignment. IR identifies the functional groups, MS confirms the molecular formula and provides fragmentation clues, and NMR maps out the precise connectivity of the atoms. chemrxiv.orguii.ac.id

Interactive Data Table: Contribution of Spectroscopic Techniques to the Structural Elucidation of this compound

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| Infrared (IR) | Identifies functional groups present in the molecule. wisc.edu | Confirms the presence of hydroxyl (-OH) and carbon-iodine (C-I) groups. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. pearson.com | Confirms the molecular weight of ~186 g/mol and shows characteristic fragments. nih.gov |

| ¹H NMR Spectroscopy | Shows the number, environment, and connectivity of hydrogen atoms. | Differentiates the three distinct proton environments (CH₃, CH, CH₂) and their arrangement. |

| ¹³C NMR Spectroscopy | Shows the number and type of carbon environments. nih.gov | Confirms the presence of three unique carbon atoms in the molecule's backbone. |

This multi-technique approach ensures a high degree of confidence in the final structural assignment, minimizing the ambiguity that can arise from relying on a single analytical method. frontiersin.org

Theoretical and Computational Chemistry Studies of 1 Iodopropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the electronic structure and the energy landscape of 1-iodopropan-2-ol. These methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT, particularly using functionals like B3LYP with a basis set such as 6-31G*, can be employed to model the behavior of iodine as a leaving group. This approach is valuable for predicting the compound's reactivity in various chemical environments. The insights gained from DFT calculations can be validated by comparing them with experimental kinetic data, for instance, from SN2 reaction rates. Furthermore, solvent effects, which are crucial in determining reaction outcomes, can be simulated using models like the COSMO-RS model, providing a more comprehensive understanding of the molecule's behavior in solution.

Hartree-Fock (HF) and other ab initio methods are foundational quantum chemistry techniques that provide a detailed exploration of a molecule's energetic landscape. These methods, while computationally more intensive than DFT at times, offer a high level of theory for calculating the energies of different molecular conformations and electronic states. For this compound, these calculations can map out the potential energy surface, identifying stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. It allows for the characterization of transient structures and the energetics of reaction pathways.

The reactivity of this compound is often characterized by nucleophilic substitution (SN2) and elimination (E2) reactions. Computational methods allow for the precise location and characterization of the transition states for these reaction pathways. Through transition state optimization, the geometry of the highest energy point along the reaction coordinate can be determined. This provides a detailed picture of the bond-breaking and bond-forming processes. For instance, in an SN2 reaction, the approach of the nucleophile and the departure of the iodide leaving group can be visualized and analyzed at the atomic level. The presence of a phenyl group, as in 1-iodo-2-phenylpropan-2-ol, introduces significant steric hindrance that can be computationally modeled to explain its reduced reactivity compared to this compound.

Once the reactants, products, and transition states are optimized, the activation energies for key reactions can be calculated. This is the energy difference between the reactants and the transition state and is a critical factor in determining the rate of a reaction. By applying transition state theory, these calculated activation energies can be used to predict reaction rate constants and other kinetic parameters. These theoretical predictions can then be compared with experimental kinetic data to validate the computational model and the proposed reaction mechanism.

Investigation of Reaction Mechanisms (e.g., SN2, E2) via Transition State Optimization

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to rotation around its single bonds. Conformational analysis involves identifying the stable conformers and the energy barriers for interconversion between them.

Below is a table summarizing key computational approaches and their applications to the study of this compound.

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Prediction of molecular properties and reactivity. | Electronic structure, iodine leaving group behavior, solvent effects. |

| Hartree-Fock (HF) / Ab Initio | Exploration of the energetic landscape. | Energies of conformations, potential energy surface mapping. |

| Transition State Optimization | Investigation of SN2 and E2 reaction mechanisms. | Geometries of transition states, visualization of bond-breaking/forming. |

| Activation Energy Calculation | Determination of kinetic parameters. | Reaction rates, validation of reaction mechanisms. |

| Conformational Analysis | Identification of stable conformers and intramolecular interactions. | Relative stabilities, influence of intramolecular hydrogen bonding. |

Study of Preferred Conformations and Rotational Barriers

The three-dimensional structure of this compound is dynamic, with the molecule adopting different shapes, or conformations, due to the rotation around its single bonds. Computational chemistry provides essential tools for pinpointing the most stable conformations and measuring the energy barriers that restrict these rotations. Understanding a molecule's conformation is vital, as it strongly affects its physical and chemical behaviors.

Theoretical calculations using methods like ab initio and density functional theory (DFT) can create a map of this compound's potential energy surface based on its dihedral angles. rsc.orgFor this molecule, the main rotational barriers are around the C1-C2 and C2-O bonds.

Rotational Barrier around the C1-C2 Bond:

The rotation around the C1-C2 bond changes the relative positions of the large iodine atom and the hydroxyl group. The most stable conformations are those that reduce steric hindrance while maximizing stabilizing interactions. Staggered conformations are generally more energetically favorable than eclipsed ones. The energy difference between the most stable staggered conformation and the least stable eclipsed conformation defines the rotational barrier.

Rotational Barrier around the C2-O Bond:

The rotation of the hydroxyl hydrogen around the C2-O bond also affects the molecule's ability to form internal hydrogen bonds. The energy barrier for this rotation is typically lower than that of the C-C bond rotation.

Hypothetical Rotational Energy Profile:

While specific experimental data on the rotational barriers of this compound are not available in the search results, a hypothetical energy profile can be proposed based on general principles of conformational analysis. alagappauniversity.ac.in

| Dihedral Angle (I-C1-C2-O) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 60° | 0 | Gauche (Staggered) |

| 120° | 15 | Eclipsed |

| 180° | 2 | Anti (Staggered) |

| 240° | 15 | Eclipsed |

| 300° | 0 | Gauche (Staggered) |

This table is for illustrative purposes and is based on general conformational analysis principles. Accurate values would need specific computational research.

Analysis of Intramolecular Hydrogen Bonding and its Influence on Reactivity

A significant aspect of this compound is its capacity to form an intramolecular hydrogen bond between the hydroxyl (-OH) group and the iodine atom. The hydroxyl group serves as a hydrogen bond donor, while the iodine atom, with its electron lone pairs, acts as an acceptor.

The existence and strength of this internal hydrogen bond can be explored with computational techniques like Natural Bond Orbital (NBO) analysis. mdpi.comNBO analysis can measure the interaction energy between the iodine atom's lone pair orbitals and the O-H bond's antibonding orbital. This interaction helps to stabilize the conformation where the hydroxyl hydrogen is pointed towards the iodine atom.

The presence of an intramolecular hydrogen bond significantly impacts the molecule's properties and reactivity:

Conformational Preference: It stabilizes certain gauche conformations, making them the most likely structures.

Spectroscopic Properties: The O-H stretching frequency in the infrared (IR) spectrum would shift to a lower wavenumber due to hydrogen bonding.

Acidity: The intramolecular hydrogen bond can make the hydroxyl proton more acidic.

Reactivity: The hydrogen bond can affect the reactivity of both the hydroxyl group and the carbon-iodine bond. For example, it might physically block a nucleophilic attack on the carbon attached to the iodine. On the other hand, it could make the iodide a better leaving group by stabilizing the transition state in a substitution reaction. The effect of hydrogen bonding on reactivity is a recognized phenomenon in many chemical systems. nih.govHypothetical NBO Analysis Data for this compound:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(I) | σ*(O-H) | 2.5 |

This table shows hypothetical data based on typical hydrogen bond strengths. E(2) is the stabilization energy from the hyperconjugative interaction.

Predictive Modeling for Novel this compound Derived Compounds

For this compound, predictive modeling can be used to design new derivatives with specific desired features. By altering the structure of this compound computationally and calculating different molecular descriptors, it is possible to predict properties such as:

Solubility: The General Solubility Equation (GSE) can predict water solubility using parameters like melting point and the octanol-water partition coefficient (Kow). researchgate.net* Reactivity: Descriptors related to electronic properties, such as the HOMO-LUMO gap and partial charges, can be used to predict how derivatives will behave in different reactions.

Biological Activity: If derivatives of this compound are being considered for medical use, QSAR models can forecast their potential effectiveness or toxicity based on their structural characteristics.

The process of predictive modeling for new this compound derivatives would include:

Creating a Virtual Library: A varied collection of virtual compounds is made by computationally altering the this compound structure, for instance, by adding different substituents.

Calculating Descriptors: A range of molecular descriptors (e.g., steric, electronic, topological) is calculated for each virtual compound.

Model Building: A QSPR or QSAR model is created by linking the calculated descriptors with a known property or activity from a smaller, well-studied group of compounds.

Prediction: The model is then used to predict the property or activity of the entire virtual library, helping to identify promising candidates for actual synthesis and testing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Iodopropan-2-ol in laboratory settings, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Traditional synthesis involves nucleophilic substitution of 2-propanol derivatives with iodide sources. For example, reacting 1-chloropropan-2-ol with sodium iodide in acetone (Finkelstein reaction) under reflux conditions. Variables to optimize include stoichiometric ratios (1:1.2 molar ratio of starting alcohol to NaI), solvent polarity, and reaction time (typically 6–12 hours). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should purity be assessed?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm structure via chemical shifts (e.g., δ ~3.5 ppm for CH2I group in 1H NMR).

- FT-IR : Detect O-H stretches (~3300 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- GC-MS : Verify molecular ion peaks (m/z ~184 for molecular ion) and assess purity (>95% by area normalization).

- Elemental Analysis : Validate empirical formula (C3H7IO). For new compounds, provide full spectral data and melting/boiling points .

Q. What safety protocols are critical when handling this compound in experimental setups?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile iodine compounds. Wear nitrile gloves and chemical-resistant goggles. Store in amber glass bottles away from light to prevent decomposition. Neutralize waste with sodium thiosulfate to reduce environmental hazards. Reference Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across literature sources?

- Methodological Answer : Systematically evaluate:

- Experimental Conditions : Compare solvent systems, temperature, and analytical methods used in conflicting studies.

- Data Quality : Apply the Klimisch score to assess reliability (e.g., OECD guidelines).

- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies in properties like boiling point or solubility. Document methodological variations in supplementary materials .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model iodine’s leaving group behavior. Validate with experimental kinetics (e.g., SN2 reaction rates). Solvent effects can be simulated using the COSMO-RS model. Cross-reference computational results with NIST Chemistry WebBook data for thermodynamic properties .

Q. How should this compound be integrated into studies requiring isotopic labeling while maintaining structural integrity?

- Methodological Answer : Synthesize ¹³C- or ²H-labeled analogs via:

- Isotope Exchange : React this compound with labeled NaI* in dry acetone.

- Precursor Labeling : Use 2-propanol-¹³C as the starting alcohol.

- Characterization : Confirm isotopic incorporation using high-resolution MS and isotope-specific NMR techniques. Ensure stability by testing under reaction conditions (e.g., pH, temperature) .

Q. What methodologies enable tracking environmental degradation pathways of this compound in ecological studies?

- Methodological Answer :

- Lab-Scale Degradation : Use GC-MS to monitor byproducts in aqueous solutions under UV light or microbial action.

- Field Studies : Deploy solid-phase microextraction (SPME) probes in soil/water systems.

- Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while anonymizing geospatial data to comply with privacy regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.